Prepro-thyrotropin releasing hormone (53-74)

描述

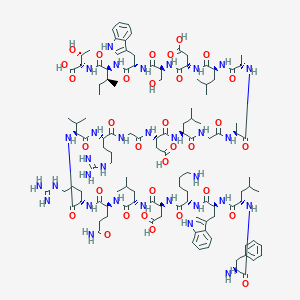

Prepro-thyrotropin releasing hormone (53-74) is a peptide fragment derived from the larger precursor protein, prepro-thyrotropin releasing hormone. This hormone plays a crucial role in the regulation of the thyroid gland by stimulating the release of thyrotropin, also known as thyroid-stimulating hormone, from the anterior pituitary gland. The sequence of prepro-thyrotropin releasing hormone (53-74) includes several amino acids that are essential for its biological activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of prepro-thyrotropin releasing hormone (53-74) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next amino acid using activating agents like carbodiimides.

Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups.

Industrial Production Methods: In an industrial setting, the production of prepro-thyrotropin releasing hormone (53-74) can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from impurities.

化学反应分析

Types of Reactions: Prepro-thyrotropin releasing hormone (53-74) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Site-directed mutagenesis or chemical synthesis.

Major Products Formed:

Oxidation: Sulfoxides or disulfides.

Reduction: Free thiols.

Substitution: Modified peptides with altered amino acid sequences.

科学研究应用

Physiological Role and Mechanisms of Action

Prepro-TRH (53-74) is part of a larger family of TRH-like peptides that exert various biological effects, primarily through the stimulation of thyrotropin (TSH) and prolactin release from the anterior pituitary gland. The physiological relevance of TRH includes:

- Regulation of Thyroid Function : TRH stimulates the release of TSH, which in turn regulates thyroid hormone production, impacting metabolism and energy homeostasis .

- Influence on Mood and Behavior : Research indicates that TRH has neuromodulatory effects, influencing mood regulation and feeding behavior through its action on central nervous system receptors .

Neurobiological Applications

Recent studies have highlighted the role of TRH in neurobiology, particularly in relation to stress and anxiety:

- Stress Response : Prepro-TRH (53-74) has been implicated in the body’s response to stress. Elevated levels of TRH are observed following corticosterone administration, suggesting a link between TRH signaling and stress-induced behavioral changes .

- Anxiety and Depression : Experimental models have shown that manipulation of TRH levels can affect anxiety-like behaviors in rodents. For example, increased TRH expression in specific brain regions correlates with reduced anxiety responses .

Metabolic Implications

TRH also plays a critical role in regulating food intake:

- Appetite Regulation : Peripheral administration of TRH has been shown to produce transient anorexic effects, indicating its potential as a target for obesity treatment . The mechanisms involve interactions with neurons that regulate energy balance.

Therapeutic Potential

The diverse actions of Prepro-TRH (53-74) suggest potential therapeutic applications:

- Neuropsychiatric Disorders : Given its role in mood regulation, there is interest in exploring TRH analogs for treating conditions such as depression and anxiety disorders. Animal studies indicate that modulation of TRH pathways could yield beneficial effects on mood and anxiety levels .

- Thyroid Dysfunction : As a regulator of TSH release, TRH could be explored as a therapeutic agent for hypothyroidism or other thyroid-related disorders.

Case Studies and Research Findings

Several studies have documented the effects of Prepro-TRH (53-74):

作用机制

The mechanism of action of prepro-thyrotropin releasing hormone (53-74) involves its binding to specific receptors on the surface of thyrotropin-releasing hormone neurons in the hypothalamus. This binding triggers a cascade of intracellular signaling events, leading to the release of thyrotropin from the anterior pituitary gland. The released thyrotropin then stimulates the thyroid gland to produce and secrete thyroid hormones, which regulate metabolism, growth, and development.

相似化合物的比较

Prepro-thyrotropin releasing hormone (53-74) can be compared with other similar peptide hormones, such as:

Thyrotropin-releasing hormone (TRH): A shorter peptide that directly stimulates the release of thyrotropin.

Corticotropin-releasing hormone (CRH): Another hypothalamic hormone that stimulates the release of adrenocorticotropic hormone from the pituitary gland.

Gonadotropin-releasing hormone (GnRH): A hypothalamic hormone that stimulates the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland.

Uniqueness: Prepro-thyrotropin releasing hormone (53-74) is unique in its specific role in the regulation of thyroid function. Its sequence and structure are distinct from other hypothalamic hormones, allowing it to interact with its specific receptors and exert its biological effects.

生物活性

Prepro-thyrotropin releasing hormone (TRH) (53-74) is a peptide derived from the larger prohormone, pro-TRH, which plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid (HPT) axis. This article delves into its biological activity, mechanisms of action, and implications for physiological processes.

Overview of TRH and Its Processing

TRH is synthesized in the hypothalamus and released into the hypophysial-portal system, where it stimulates the secretion of thyroid-stimulating hormone (TSH) from the anterior pituitary gland. The precursor, prepro-TRH, undergoes post-translational modifications to yield biologically active forms, including TRH itself and various connecting peptides such as prepro-TRH (53-74) .

Structure and Processing

The pro-TRH gene consists of multiple copies of the TRH progenitor sequence, which are processed by prohormone convertases (PC1 and PC2) to generate active peptides. Prepro-TRH (53-74) is one such fragment that may possess distinct biological activities separate from TRH .

- Regulation of Thyroid Function :

- Neuromodulatory Effects :

- Interaction with Other Hormones :

Study 1: GATA2 and TRH Regulation

A study demonstrated that GATA2 mediates negative regulation of prepro-TRH gene expression via a tethering mechanism involving thyroid hormone receptor beta 2 (TRβ2). This suggests that thyroid hormones can downregulate TRH synthesis under certain conditions .

Study 2: Leptin's Role in TRH Processing

Research indicated that leptin not only stimulates TRH transcription but also enhances the expression of prohormone convertases necessary for effective processing of prepro-TRH into active forms. This finding underscores the link between metabolic signals and neuroendocrine function .

Data Tables

| Peptide | Source | Biological Activity |

|---|---|---|

| Prepro-TRH (53-74) | Hypothalamus | Modulates TSH release; neuromodulation |

| Prepro-TRH (160-169) | Rat neural tissues | Potentiates TRH-induced TSH release |

| Prepro-TRH (178-199) | Hypothalamus | Acts as a neuromodulator |

属性

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C118H182N32O32/c1-16-62(12)95(115(180)150-96(65(15)152)116(181)182)149-112(177)83(48-68-53-129-73-33-23-21-31-70(68)73)144-113(178)87(56-151)147-111(176)86(51-93(160)161)146-106(171)79(43-58(4)5)139-98(163)64(14)133-97(162)63(13)132-89(154)54-131-101(166)78(42-57(2)3)141-109(174)84(49-91(156)157)134-90(155)55-130-100(165)74(35-26-40-126-117(122)123)138-114(179)94(61(10)11)148-104(169)76(36-27-41-127-118(124)125)135-103(168)77(37-38-88(121)153)137-105(170)81(45-60(8)9)142-110(175)85(50-92(158)159)145-102(167)75(34-24-25-39-119)136-108(173)82(47-67-52-128-72-32-22-20-30-69(67)72)143-107(172)80(44-59(6)7)140-99(164)71(120)46-66-28-18-17-19-29-66/h17-23,28-33,52-53,57-65,71,74-87,94-96,128-129,151-152H,16,24-27,34-51,54-56,119-120H2,1-15H3,(H2,121,153)(H,130,165)(H,131,166)(H,132,154)(H,133,162)(H,134,155)(H,135,168)(H,136,173)(H,137,170)(H,138,179)(H,139,163)(H,140,164)(H,141,174)(H,142,175)(H,143,172)(H,144,178)(H,145,167)(H,146,171)(H,147,176)(H,148,169)(H,149,177)(H,150,180)(H,156,157)(H,158,159)(H,160,161)(H,181,182)(H4,122,123,126)(H4,124,125,127)/t62-,63-,64-,65+,71-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,94-,95-,96-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBWUGFMKHXVLN-ISEGCPDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C118H182N32O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149049 | |

| Record name | Prepro-thyrotropin releasing hormone (53-74) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2560.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109796-64-7 | |

| Record name | Prepro-thyrotropin releasing hormone (53-74) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109796647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prepro-thyrotropin releasing hormone (53-74) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。